3-([1,1'-biphenyl]-4-yl)-2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile
Description
3-([1,1'-Biphenyl]-4-yl)-2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile is a complex heterocyclic compound featuring:
- A biphenyl group at the 4-position, providing extended π-conjugation.
- A 3-oxopropanenitrile group, offering electron-withdrawing characteristics and reactivity for further functionalization.
The biphenyl group may be introduced via palladium-catalyzed cross-coupling reactions, as seen in related compounds .
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(4-phenylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O/c23-14-18(22-24-19-8-4-5-9-20(19)25-22)21(26)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13,26H,(H,24,25)/b21-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHJJFOIGDMBQW-UZYVYHOESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=C(C#N)C3=NC4=CC=CC=C4N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4N3)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-([1,1'-biphenyl]-4-yl)-2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile is a member of the benzimidazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 312.37 g/mol. The structure features a biphenyl moiety and a benzimidazole ring, which are known for their diverse pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the biphenyl scaffold : This can be achieved through Suzuki coupling reactions.
- Benzimidazole ring formation : Often synthesized via cyclization reactions involving ortho-phenylenediamines and carboxylic acids.
- Final nitrile introduction : Achieved through nucleophilic substitution or dehydration reactions.
Anticancer Properties
Recent studies have indicated that compounds containing benzimidazole derivatives exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as PI3K/Akt/mTOR signaling .
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar benzimidazole derivatives showed IC50 values in the micromolar range against various cancer cell lines .
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties:
- Broad-Spectrum Activity : Compounds similar to this compound have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Study Findings : In vitro assays revealed that these compounds can inhibit bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antiviral Activity
Research has also explored the antiviral potential of benzimidazole derivatives:
- Inhibition of Viral Replication : Some studies suggest that these compounds can interfere with viral entry or replication processes, particularly in viruses like HIV and HCV.
- Mechanistic Insights : The antiviral effects are thought to arise from the inhibition of viral proteases or polymerases, crucial for viral life cycles .
Data Table: Biological Activities Overview
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-([1,1'-biphenyl]-4-yl)-2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile typically involves multi-step organic reactions. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the molecular structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzimidazole moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against human glioblastoma cells, indicating that such compounds can induce apoptosis through mechanisms such as DNA damage and cell cycle arrest .
Antimicrobial Properties
The emergence of drug-resistant bacteria necessitates the development of new antimicrobial agents. Compounds with similar structural features have been evaluated for their antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa. Studies indicate that these compounds can inhibit bacterial growth effectively, providing a basis for further development as therapeutic agents .
Photonic Materials
The unique structural properties of this compound suggest potential applications in photonic devices. The biphenyl group enhances light absorption characteristics, making it suitable for use in organic light-emitting diodes (OLEDs) and solar cells .
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzimidazole derivatives including this compound demonstrated that these compounds could significantly reduce tumor size in xenograft models. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis .
Case Study 2: Antimicrobial Activity
In a comparative study assessing various benzimidazole derivatives for antimicrobial efficacy, it was found that compounds with similar structures exhibited potent inhibitory effects against multi-drug resistant strains of bacteria. This highlights the potential for developing new antibiotics based on this chemical framework .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen (secondary amine) and pyrrolidinone carbonyl group serve as key reactive sites:
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Amine alkylation : The secondary amine in the piperidine ring undergoes alkylation with electrophiles like alkyl halides or epoxides. For example, reaction with methyl iodide in basic conditions produces N-methyl derivatives.
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Acylation : The amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides under Schotten-Baumann conditions .
Reagents & Conditions :
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C | N-Methyl-piperidine derivative |
| Acylation | Acetyl chloride, NaOH | RT, aqueous | N-Acetylated compound |
Oxidation
The pyrrolidinone carbonyl group resists oxidation, but the piperidine ring’s C–N bonds can be oxidized under strong conditions:
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Ring-opening oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) generates N-oxide derivatives .
Reduction
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Carbonyl reduction : The pyrrolidinone’s ketone group is reduced to a hydroxyl group using NaBH₄ in methanol, forming a pyrrolidine alcohol .
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Borane-mediated reduction : BH₃·THF selectively reduces the carbonyl to a methylene group, yielding a saturated pyrrolidine .
Key Transformations :
Cyclization and Ring Expansion
The compound participates in cycloadditions and ring-expansion reactions:
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Pictet-Spengler cyclization : Reacts with aldehydes (e.g., formaldehyde) in acidic conditions to form spirocyclic indole derivatives, a reaction leveraged in kinase inhibitor synthesis .
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Aza-Michael addition : The enamine intermediate formed from the piperidine nitrogen undergoes annulation with α,β-unsaturated carbonyls to generate bicyclic structures .
Example :
Salt Formation and Acid-Base Reactions
As a dihydrochloride salt, the compound undergoes proton exchange:
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Deprotonation : Treatment with NaOH releases the free base, which can be extracted into organic solvents.
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Counterion exchange : Reacts with AgNO₃ to form nitrate salts, useful in crystallography studies .
Equilibrium :
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Key Findings:
Electron-withdrawing groups (e.g., oxopropanenitrile) increase reactivity for nucleophilic additions, as seen in bis-heterocycle syntheses . Bulky substituents (e.g., dioxoisoindolinyl in ) reduce solubility but may improve target specificity in pharmaceuticals.
Synthetic Routes :
- Microwave-assisted, solvent-free methods (e.g., ) yield higher purity for benzoimidazolylidene derivatives compared to traditional reflux (e.g., ).
- Suzuki-Miyaura coupling is critical for introducing aryl groups like biphenyl .
Thieno-thiophene-linked bis-heterocycles demonstrate utility in organic electronics, highlighting the target compound’s possible role in semiconducting materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
